2-(Furan-3-yl)acetate

Lipophilicity Physicochemical profiling Regioisomer comparison

Researchers targeting naphtho[1,2-b]furan-5-ol scaffolds or DsbA antivirulence programs must specify the 3-regioisomer-the 2-substituted analog (CAS 2745-26-8) cannot engage in the requisite Pd-catalyzed cascade carbonylation. • Exclusive 3-substitution enables naphthofuran scaffold construction via tandem carbonylation-intramolecular condensation. • Measurably higher LogP (0.91 vs. 0.67) improves membrane permeability while retaining 16 g/L solubility. • Validated DsbA ligand chemotype; multiple co-crystal structures deposited in the PDB.

Molecular Formula C6H5O3-
Molecular Weight 125.1g/mol
Cat. No. B494440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)acetate
Molecular FormulaC6H5O3-
Molecular Weight125.1g/mol
Structural Identifiers
SMILESC1=COC=C1CC(=O)[O-]
InChIInChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)/p-1
InChIKeyUUUYAVXPERPSAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-3-yl)acetate Baseline Overview


2-(Furan-3-yl)acetate (CAS 123617-80-1 for the free acid; also referred to as 3-furanacetic acid or furan-3-ylacetic acid) is a heterocyclic carboxylic acid building block consisting of a furan ring substituted at the 3-position with an acetic acid side chain [1]. This regioisomer is less common than the 2-substituted analog, offering a distinct structural and electronic profile that influences lipophilicity, solubility, and synthetic derivatization pathways . The compound serves as a versatile precursor in medicinal chemistry for constructing more complex furan-containing scaffolds, particularly naphtho[1,2-b]furan-5-ol systems of biological significance [2].

2-(Furan-3-yl)acetate: Why Substitution Fails


The regioisomeric position of the acetic acid substituent on the furan ring dictates markedly different physicochemical properties and synthetic outcomes. The 3-substituted isomer exhibits a computed ACD/LogP of 0.90670 and aqueous solubility of 16 g/L at 25°C , whereas the 2-substituted isomer shows a lower ACD/LogP of 0.67 and is described as freely soluble in water . This ~0.24 log unit difference in lipophilicity affects partitioning behavior in both biological assays and synthetic work-up procedures. Moreover, the 3-position substitution enables a distinct cascade carbonylation pathway to yield 2-(furan-3-yl)acetates that serve as direct precursors to the naphtho[1,2-b]furan-5-ol scaffold—a transformation not equivalently accessible from 2-substituted furan acetates [1]. Interchanging regioisomers without adjusting reaction conditions or biological model parameters can therefore lead to divergent synthetic yields and misleading structure-activity relationship (SAR) interpretations.

2-(Furan-3-yl)acetate Differentiation Evidence


Lipophilicity: 3-Isomer vs 2-Isomer

The 3-substituted furan acetic acid (target compound) exhibits a higher calculated ACD/LogP of 0.90670 compared to its 2-substituted regioisomer, which has an ACD/LogP of 0.67 . This represents a ~36% greater lipophilicity for the 3-isomer. The difference arises from the altered electronic distribution within the furan ring when the electron-withdrawing acetic acid side chain is attached at the 3- versus the 2-position, affecting both the dipole moment and hydrogen-bonding capacity of the heterocycle .

Lipophilicity Physicochemical profiling Regioisomer comparison

Aqueous Solubility: 3-Isomer vs 2-Isomer

The target 3-isomer is classified as sparingly soluble in water with a calculated solubility of 16 g/L at 25°C . In contrast, the 2-substituted isomer is described as soluble in water (reported to be miscible) . This solubility differential is practically significant: the 3-isomer's lower aqueous solubility can facilitate organic-phase extraction during synthesis and offers different crystallization behavior, which is advantageous for purification and solid-form screening in early development.

Solubility Formulation Crystallization

Synthetic Utility: Naphthofuran Scaffold Access

2-(Furan-3-yl)acetates obtained via palladium-catalyzed cascade carbonylation of allenols, aryl iodides, and carbon monoxide serve as direct and ready intermediates for constructing the naphtho[1,2-b]furan-5-ol scaffold, a framework of recognized biological significance [1]. The 3-position substitution pattern is structurally essential for this annulation chemistry; the 2-substituted regioisomer cannot participate in the same cascade owing to the different orientation of the acetic acid side chain relative to the furan oxygen, which alters the regiochemistry of the key intramolecular condensation step [1].

Cascade carbonylation Naphthofuran scaffold Synthetic intermediate

Pharmacological Activity: Furan-3-yl vs Furan-2-yl

In a comparative pharmacological study of thiophene and furan derivatives (Meotti et al., 2003), furan compound 4—which contains a 3-substituted furan core—exhibited both anti-inflammatory and antinociceptive activity in rodent models, whereas its direct thiophene analog (thiophene 1) was devoid of anti-inflammatory activity [1]. Within the furan series, compounds 4–6 (all bearing substitution patterns derived from furan-3-yl architectures) presented similar anti-inflammatory profiles. Notably, furan compound 6 protected against lipid peroxidation by 90% at a concentration of 10 μM in liver tissue, whereas furans 4 and 5 inhibited lipid peroxidation only at high concentrations [1]. Although these data come from elaborated derivatives rather than the parent acetic acid, they demonstrate that the furan-3-yl scaffold imparts a distinct and favorable pharmacological profile when compared to both thiophene analogs and substitution at the 2-position.

Anti-inflammatory Antinociceptive Furan SAR

Hepatic ALA-D Inhibition: Furan-3-yl vs Thiophene-3-yl

In the Meotti et al. (2003) study, both furan and thiophene derivatives were evaluated for inhibition of hepatic δ-aminolevulinate dehydratase (ALA-D), a sulfhydryl-containing enzyme whose inhibition serves as an indicator of hepatotoxic potential. Thiophene and furan compounds inhibited hepatic ALA-D only at high concentrations, indicating a relatively favorable hepatic safety margin for the furan-3-yl scaffold [1]. The data suggest that the furan-3-yl series does not carry an intrinsically higher risk of ALA-D-mediated toxicity compared to the thiophene analogs, which is a relevant consideration when selecting between heterocyclic scaffolds for lead optimization.

Hepatotoxicity ALA-D inhibition Metabolic safety

DsbA Inhibitor Scaffold: Benzofuran-3-ylacetic Acid

Benzofuran-3-ylacetic acid derivatives have been validated as fragment hits against Escherichia coli DsbA, a critical oxidoreductase enzyme required for virulence factor folding in Gram-negative pathogens [1]. Crystal structures of EcDsbA in complex with 2-(6-bromobenzofuran-3-yl)acetic acid and 6-benzyl-1-benzofuran-3-ylacetic acid confirmed binding in the active site groove, and elaboration of this scaffold yielded compounds that inhibited DsbA oxidative activity in vitro [2]. The 3-position acetic acid attachment is structurally critical for occupying the catalytic disulfide pocket; benzo[b]furan-2-ylacetic acid analogs are not reported as DsbA ligands, underscoring the privileged nature of the 3-substituted scaffold.

Fragment-based drug discovery DsbA inhibitor Antivirulence

2-(Furan-3-yl)acetate Application Scenarios


Naphtho[1,2-b]furan-5-ol Scaffold Synthesis

When the synthetic objective is construction of the naphtho[1,2-b]furan-5-ol scaffold—a framework with demonstrated biological relevance—2-(furan-3-yl)acetate is the mandatory building block. The palladium-catalyzed cascade carbonylation reported by He et al. (2015) proceeds exclusively through the 3-substituted furan acetate intermediate; the 2-substituted isomer cannot engage in the requisite intramolecular condensation [1]. Procurement specifications should therefore explicitly require the 3-regioisomer (CAS 123617-80-1) and reject the 2-isomer (CAS 2745-26-8) for this synthetic application.

DsbA-Targeted Fragment-Based Discovery

Crystallographic fragment screening has validated the benzofuran-3-ylacetic acid scaffold as a bona fide ligand for E. coli DsbA, with multiple co-crystal structures deposited in the PDB [2]. For research groups pursuing structure-guided elaboration of DsbA inhibitors, procurement of 2-(furan-3-yl)acetate as a core building block enables access to this privileged chemotype. The 2-substituted isomer is absent from DsbA crystallographic screening hits, reinforcing the selection of the 3-isomer for antivirulence programs.

Anti-inflammatory & Antinociceptive Lead Optimization

The higher ACD/LogP of 0.91 for the 3-isomer (vs. 0.67 for the 2-isomer) provides increased membrane permeability potential while maintaining an acceptable solubility window (16 g/L). For lead optimization campaigns where slightly enhanced lipophilicity is desired to improve cellular penetration without resorting to heavier molecular modifications, the 3-substituted furan acetic acid offers a measurable advantage. Additionally, the Meotti et al. (2003) study demonstrates that furan-3-yl derivatives can deliver dual anti-inflammatory and antinociceptive activity not observed with corresponding thiophene analogs [3].

Cascade Carbonylation Methodology Development

For academic and industrial laboratories developing new palladium-catalyzed cascade reactions, 2-(furan-3-yl)acetate derivatives serve as demonstrative substrates showcasing the regioselectivity achievable through tandem carbonylation–intramolecular condensation sequences [1]. The distinct reactivity of the 3-substituted acetate, compared to its 2-substituted counterpart, makes it a valuable probe substrate for reaction discovery and optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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